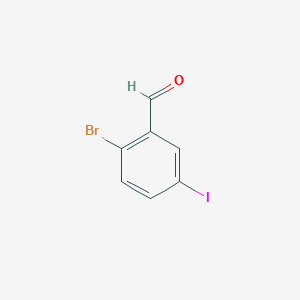

2-Bromo-5-iodobenzaldehyde

Overview

Description

2-Bromo-5-iodobenzaldehyde is a chemical compound that contains a benzene ring, an aldehyde functional group, and two halogens - bromine and iodine . It is a useful synthetic intermediate used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .

Synthesis Analysis

The synthesis of 2-Bromo-5-iodobenzaldehyde involves the use of 1-Bromo-4-iodobenzene and N,N-Dimethylformamide as precursors . The reaction yields 2-Bromo-5-iodobenzaldehyde with an approximate yield of 63% .Molecular Structure Analysis

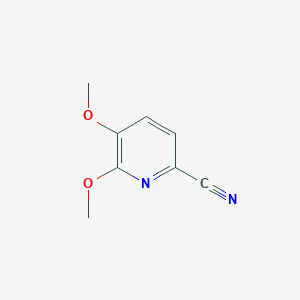

The molecular formula of 2-Bromo-5-iodobenzaldehyde is C7H4BrIO . It contains a total of 14 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde (aromatic) .Chemical Reactions Analysis

2-Bromo-5-iodobenzaldehyde is used as a reactant in various chemical reactions. For instance, it is used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . It is also used in the synthesis of oxoindenopyrroles via copper-catalyzed tandem cycloaddition and coupling of iodoarylynones with isocyanides .Physical And Chemical Properties Analysis

2-Bromo-5-iodobenzaldehyde has a molecular weight of 310.92 . It is a solid at room temperature . The boiling point is reported to be between 105-107 degrees Celsius .Scientific Research Applications

Medical Synthesis

2-Bromo-5-iodobenzaldehyde: is utilized in medical synthesis, particularly in the study of potential treatments for cancer . Its halogenated structure makes it a valuable precursor in the synthesis of various compounds that may have antitumor properties.

Material Science

In material science, this compound is used to develop blue light-emitting materials . Its ability to participate in complex reactions allows for the creation of novel materials with specific optical properties.

Environmental Research

The compound’s role in environmental research is not as well-documented as in other fields. However, its reactivity with various organic and inorganic substances can be leveraged to study environmental pollutants and their breakdown products .

Organic Synthesis

2-Bromo-5-iodobenzaldehyde: is a key intermediate in the synthesis of imidazoles, which are crucial in the development of various functional molecules used in everyday applications, including pharmaceuticals and agrochemicals .

Pharmaceutical Research

In pharmaceutical research, this chemical serves as a starting point for the synthesis of complex molecules that could lead to the development of new medications . Its structural features are particularly advantageous in constructing molecular frameworks common in drug design.

Analytical Chemistry

Analytical chemists use 2-Bromo-5-iodobenzaldehyde for method development and validation in the quantification of various substances. Its well-defined properties aid in establishing calibration standards and reference materials .

Chemical Engineering

This compound is involved in process development and optimization within chemical engineering. Its predictable reactivity patterns are useful in scaling up chemical processes from the laboratory to industrial production .

Biochemistry

In biochemistry, 2-Bromo-5-iodobenzaldehyde may be used to study enzyme-catalyzed reactions and metabolic pathways. Its incorporation into substrates or probes can help elucidate biochemical mechanisms .

Safety and Hazards

The safety information for 2-Bromo-5-iodobenzaldehyde indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Mechanism of Action

Mode of Action

It is known that benzylic compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Biochemical Pathways

It is known that the compound can be used to prepare aza-fused polycyclic quinolines via copper-catalyzed cascade intermolecular condensation . This suggests that it may affect biochemical pathways related to the synthesis of these compounds.

Pharmacokinetics

The compound’s molecular weight (31092) and physical form (solid) suggest that it may have certain pharmacokinetic properties that affect its bioavailability .

Action Environment

The action of 2-Bromo-5-iodobenzaldehyde can be influenced by various environmental factors. For instance, the compound should be stored in a dark place and in an inert atmosphere . This suggests that light and oxygen may affect the stability and efficacy of the compound. Furthermore, the compound’s reactions may be influenced by factors such as temperature and pH .

properties

IUPAC Name |

2-bromo-5-iodobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWLJNHNEZGEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679973 | |

| Record name | 2-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-iodobenzaldehyde | |

CAS RN |

1032231-24-5 | |

| Record name | 2-Bromo-5-iodobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Bromoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B1440460.png)

![2-Bromo-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1440470.png)

![Decyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1440471.png)

![2-Methoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1440472.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1440481.png)

![3-[(2-Bromoacetyl)amino]-N-ethylbenzamide](/img/structure/B1440482.png)

![2-[1-(Methylsulfonyl)piperidin-3-yl]ethanamine hydrochloride](/img/structure/B1440483.png)